molecular formula C13H19N B2951235 (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine CAS No. 2248219-98-7

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine

Cat. No.: B2951235
CAS No.: 2248219-98-7
M. Wt: 189.302
InChI Key: IPGKIRQJEHAMLA-RWANSRKNSA-N
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Description

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine is a chiral amine compound that features a tetrahydronaphthalene moiety. This compound is of interest in various fields of chemistry and pharmacology due to its structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and a suitable chiral amine precursor.

    Reaction Conditions: The key step involves the formation of the chiral center, which can be achieved through asymmetric synthesis or chiral resolution techniques. Common reagents include chiral catalysts or resolving agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential therapeutic applications.

Industry

In the industrial sector, this compound may be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.

    Naphthylamines: Compounds with similar naphthalene structures but different substituents.

    Phenethylamines: Structurally related compounds with a phenethylamine backbone.

Uniqueness

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of the tetrahydronaphthalene moiety. This combination of features can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12H,6-9,14H2,1H3/t10-,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGKIRQJEHAMLA-RWANSRKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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